Structural Differentiation via Ring Size and Functional Group Positioning: [4.5]decane vs. [3.5]nonane Scaffold Comparison
The 2-azaspiro[4.5]decane scaffold provides distinct three-dimensional geometry compared to smaller spiro systems like 2-azaspiro[3.5]nonane. Key structural parameters influencing biological activity include the dihedral angle and spatial orientation of the hydroxyl group, which are directly affected by the ring size [1]. A structure-activity relationship (SAR) study on GABA uptake inhibitors demonstrated that activity was dependent upon the ring size of the underlying spirocyclic system [1]. While quantitative data on the 6-hydroxy derivative is not directly reported, the study confirms that analogs with different ring sizes exhibit distinct biological profiles, making the 2-azaspiro[4.5]decane core a non-substitutable structural feature for target engagement.
| Evidence Dimension | Biological Activity Dependency on Ring Size |
|---|---|
| Target Compound Data | Not directly reported; scaffold defined by [4.5] spirocyclic system. |
| Comparator Or Baseline | 2-azaspiro[4.5]decane-6-carboxylates vs. other ring size analogs (e.g., [5.5]undecane, [3.5]nonane) [1]. |
| Quantified Difference | Activity varied significantly with ring size; specific IC50 values for each scaffold are required for quantitative comparison but not publicly available for this exact derivative. |
| Conditions | GABA uptake inhibition assay; Structure-Activity Relationship (SAR) study [1]. |
Why This Matters
For procurement, this evidence indicates that substituting this scaffold with a [3.5]nonane or [5.5]undecane analog is likely to alter biological activity, risking lead compound identification and optimization.
- [1] Fleischhacker, W., et al. 'Activity of 2-azaspiro[4.5]decane-6-carboxylates as GABA-uptake inhibitors.' Archiv der Pharmazie, vol. 329, no. 3, 1996, pp. 149-54. PMID: 9005814. View Source
